

Technical Monograph: 4-(2,4-Dichlorophenoxy)benzoic Acid

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Compound of Interest

Compound Name:	4-(2,4-Dichlorophenoxy)benzoic acid
CAS No.:	925005-04-5
Cat. No.:	B3372616

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Identification, Synthesis, and Application Protocols Executive Summary

4-(2,4-Dichlorophenoxy)benzoic acid is a diaryl ether specifically characterized by a benzoic acid moiety linked at the para position to a 2,4-dichlorophenoxy group. While structurally related to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), this compound possesses a benzoic acid backbone, significantly altering its metabolic stability and polymerization potential.

This guide addresses a critical ambiguity in the field: the confusion between specific CAS registry numbers and vendor catalog numbers. It provides a definitive identification framework, a validated synthesis protocol via Ullmann condensation, and an analysis of its utility as a monomer in high-performance poly(ether ketone) synthesis.

Chemical Identity & Verification

Critical Alert: Researchers often conflate the CAS number with vendor catalog codes.

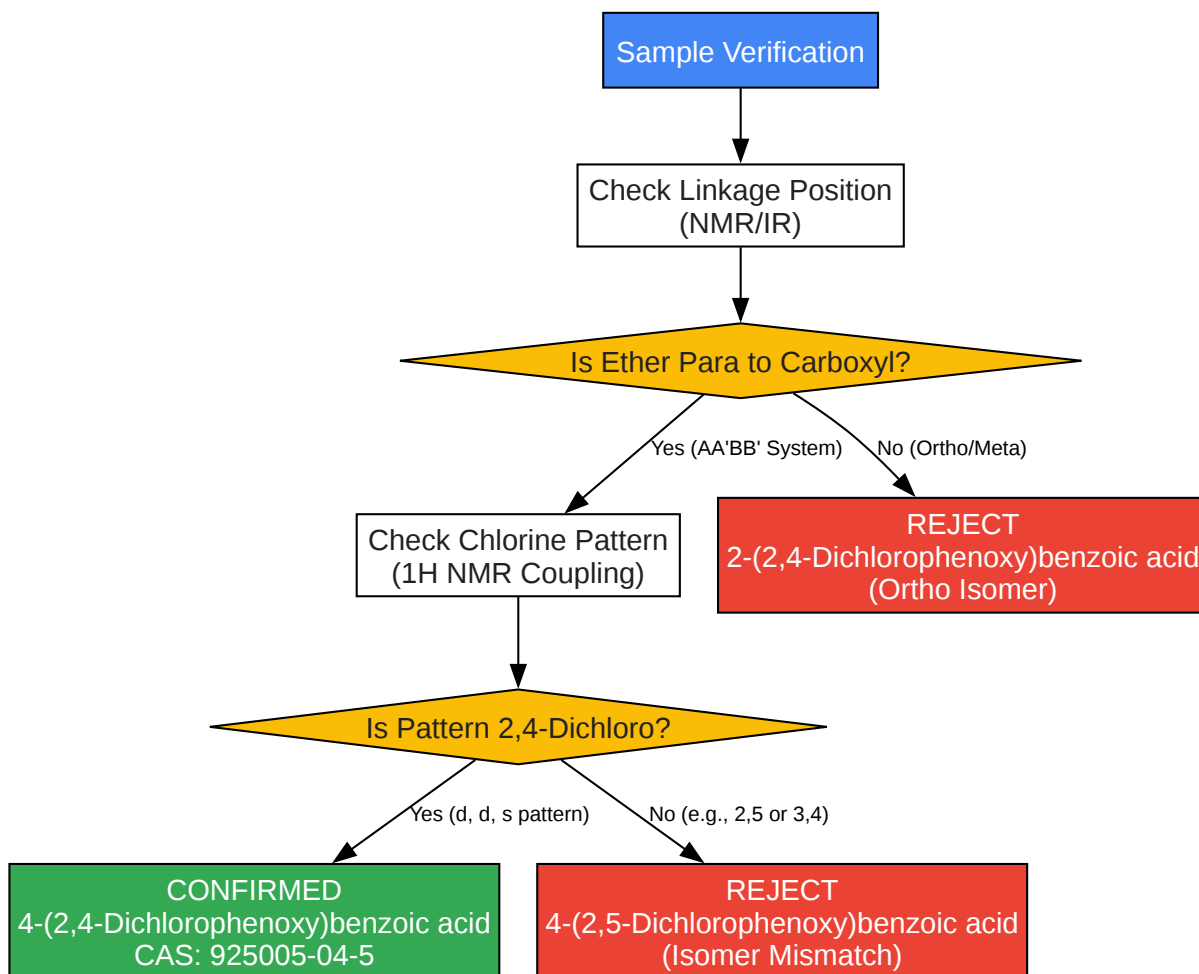
Specifically, Sigma-Aldrich catalog number 215589 refers to Ammonium Persulfate, not this organic acid. The correct CAS registry number for **4-(2,4-Dichlorophenoxy)benzoic acid** is 925005-04-5.^{[1][2]}

Table 1: Physicochemical Identity

Property	Specification
CAS Registry Number	925005-04-5
IUPAC Name	4-(2,4-Dichlorophenoxy)benzoic acid
Molecular Formula	C ₁₃ H ₈ Cl ₂ O ₃
Molecular Weight	283.11 g/mol
SMILES	<chem>OC(=O)C1=CC=C(OC2=C(Cl)C=C(Cl)C=C2)C=C1</chem>
Melting Point	182 – 185 °C [1]
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Insoluble in Water

Visual Verification Logic

To ensure you have the correct isomer (distinguishing from the 2,5-dichloro or 2-phenoxy isomers), use the following logic flow during spectral verification:



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Figure 1: Decision tree for structural verification using NMR spectroscopy.

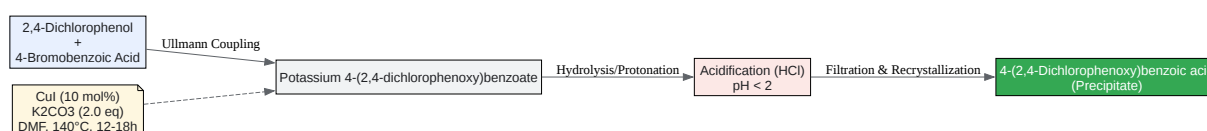
Synthesis Protocol: Ullmann Ether Condensation

The most robust synthetic route for this compound is the copper-catalyzed Ullmann ether synthesis. This method is preferred over nucleophilic aromatic substitution (S_NAr) with fluorobenzenes due to the lower cost of starting materials (phenols and bromobenzoates).

Reaction Scheme

Reactants: 2,4-Dichlorophenol + 4-Bromobenzoic acid (or Methyl 4-bromobenzoate) Catalyst: Copper(I) Iodide (CuI) Ligand: L-Proline or Dimethylglycine (optional but recommended for yield) Base: Potassium Carbonate (

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Figure 2: Step-wise synthesis pathway via Copper-catalyzed Ullmann coupling.

Detailed Methodology

Step 1: Coupling Reaction

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
- Charging: Add 2,4-dichlorophenol (16.3 g, 100 mmol), 4-bromobenzoic acid (20.1 g, 100 mmol), and anhydrous (27.6 g, 200 mmol).
- Catalyst Addition: Add Copper(I) Iodide (1.9 g, 10 mmol). Note: If using the ester form, add L-proline (20 mol%) to accelerate the reaction.
- Solvent: Add anhydrous DMF (100 mL) or DMSO.

- Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

Step 2: Work-up and Purification

- Quenching: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-water.
- Acidification: Slowly add 2M HCl with stirring until the pH reaches ~1-2. A thick white to off-white precipitate will form.
- Filtration: Collect the solid by vacuum filtration.[3] Wash the filter cake copiously with water to remove residual DMF and inorganic salts.
- Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid.
- Drying: Dry in a vacuum oven at 60°C for 12 hours.

Yield Expectation: 75–85% Purity Check: HPLC purity should be >98%.

Applications and Utility

Polymer Chemistry (PEEK Analogs)

This compound serves as a vital monomer for the synthesis of Poly(aryl ether ketone)s (PAEKs). Unlike standard PEEK derived from hydroquinone, the inclusion of the pendant chlorine atoms on the side ring (via the 2,4-dichlorophenoxy group) introduces:

- Steric Bulk: Increases the glass transition temperature () by hindering chain rotation.
- Flame Retardancy: The halogen content improves the limiting oxygen index (LOI) of the resulting polymer.

Biological Activity (Herbicide Analog)

Researchers investigate this compound as a structural analog to 2,4-D.

- Mechanism: It mimics the plant hormone auxin (indole-3-acetic acid).
- Differentiation: The benzoic acid tail (compared to the acetic acid tail of 2,4-D) alters transport properties in phloem, potentially changing the spectrum of weed control or reducing volatility drift [2].

References

- Heterocyclics Inc. (2024). [4] Certificate of Analysis: **4-(2,4-Dichlorophenoxy)benzoic acid** (Cat# JR-7134). Retrieved from [Link]

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Sources

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